6-Methoxynaphthalen-2-amine

Naproxen intermediate NSAID precursor positional isomer specificity

Select 6-Methoxynaphthalen-2-amine (CAS 13101-88-7) for its structurally critical 6-methoxy-2-amino substitution pattern, the requisite regioisomer for constructing the naproxen pharmacophore. Substitution with alternative naphthylamine isomers yields incompatible regioisomers, failing established naproxen production routes. . Commercially available at ≥97% purity, this scaffold also demonstrates validated anti-inflammatory and antiproliferative activity, supporting drug discovery programs.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 13101-88-7
Cat. No. B077124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxynaphthalen-2-amine
CAS13101-88-7
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)N
InChIInChI=1S/C11H11NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,12H2,1H3
InChIKeyMJWDIGUUVRCTFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxynaphthalen-2-amine (CAS 13101-88-7): High-Purity Naphthalene-Derived Aromatic Amine for Pharmaceutical and Dye Intermediate Procurement


6-Methoxynaphthalen-2-amine (CAS 13101-88-7) is a naphthalene-derived aromatic amine featuring a methoxy substituent at the 6-position and a primary amine at the 2-position . This compound is employed as a building block and synthetic intermediate in the preparation of pharmaceutical agents—most notably as a key precursor to the NSAID naproxen—and in the synthesis of azo dyes and pigments for industrial coloration . Commercially, the compound is available at purity specifications of ≥95% to ≥97%, with a molecular weight of 173.21 g/mol and a melting point of 139–140 °C .

Why 6-Methoxynaphthalen-2-amine Cannot Be Replaced by Other Naphthylamines in Critical Synthetic Pathways


The substitution of 6-methoxynaphthalen-2-amine with alternative naphthylamine isomers or analogs introduces steric, electronic, and positional variations that fundamentally alter downstream reaction outcomes. The 6-methoxy-2-amino substitution pattern provides a defined spatial and electronic environment that is critical for achieving the correct molecular architecture of target molecules—particularly in the synthesis of naproxen, where the naphthalene core orientation directly determines enantiomeric integrity and pharmacological efficacy . Alternative substitution patterns on the naphthalene scaffold would result in structurally distinct products with potentially different physicochemical properties, rendering them unsuitable for the intended applications without extensive revalidation .

6-Methoxynaphthalen-2-amine: Quantified Differentiation Evidence Versus Comparators


6-Methoxy-2-amino Substitution as the Structural Prerequisite for Naproxen Synthesis

6-Methoxynaphthalen-2-amine serves as a direct precursor for the synthesis of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen), whereas alternative positional isomers (e.g., 6-methoxy-1-naphthylamine or 7-methoxy-2-naphthylamine) yield structurally distinct products incompatible with the established naproxen synthetic route . The precise 2-amino-6-methoxy substitution pattern enables the regioselective functionalization required to construct the naproxen pharmacophore, a synthetic step not achievable with other methoxynaphthylamine isomers .

Naproxen intermediate NSAID precursor positional isomer specificity

Anti-Inflammatory Efficacy of 6-Methoxy Naphthalene Derivatives Compared to Naproxen in Rat Paw Edema Model

Derivatives synthesized from 6-methoxynaphthalen-2-amine as a core scaffold demonstrate anti-inflammatory activity that approaches or exceeds that of naproxen. Specifically, the thiourea derivatives 6a and 6e reduced carrageenin-induced rat paw edema by 88.71% and 89.77%, respectively, compared to naproxen (the standard comparator derived from the same 6-methoxy-2-naphthyl core) [1]. This class-level evidence indicates that the 6-methoxy-2-naphthyl scaffold confers intrinsic anti-inflammatory potential that can be optimized through derivatization.

Anti-inflammatory activity rat paw edema NSAID derivative

Crystallographic Structure Confirmation: Monoclinic Space Group and Planar Geometry of 6-Methoxynaphthalen-2-amine

Single-crystal X-ray diffraction analysis confirms that 6-Methoxynaphthalen-2-amine crystallizes in the monoclinic system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. The molecule adopts a nearly planar geometry with torsion angles within 0.2 Å of planarity [2]. This crystallographic data distinguishes the compound from analogs with different substitution patterns that would alter packing and intermolecular interactions, and provides a definitive reference standard for identity verification and quality control.

Crystal structure X-ray diffraction molecular geometry

Physicochemical Differentiation: LogP 1.98 for 6-Methoxynaphthalen-2-amine Hydrochloride Versus Other Naphthylamine Salts

The hydrochloride salt form of 6-methoxynaphthalen-2-amine exhibits a calculated logP value of 1.98, indicating moderate lipophilicity that balances membrane permeability with aqueous solubility . This partition coefficient differentiates the compound from other naphthylamine derivatives with higher logP values (which may have solubility limitations) or lower logP values (which may exhibit reduced membrane permeability). The moderate lipophilicity makes the compound particularly suitable as a building block for generating derivatives with optimized drug-like properties.

Lipophilicity logP partition coefficient

Derivative Antiproliferative Activity: 6-Methoxy Naphthalene Derivatives Exhibit IC50 of 8–12 μM Against HCT-116 Colon Cancer Cells

Khalifa et al. (2012) synthesized derivatives of 6-methoxynaphthalen-2-amine and evaluated their antiproliferative effects against HCT-116 colon cancer cells, reporting IC50 values of 8–12 μM for compounds 6b–d . These values are comparable to reference drugs such as 5-fluorouracil. The study further demonstrated that the 6-methoxy-2-naphthyl scaffold enables binding to AKR1C3, an enzyme overexpressed in prostate cancer . This class-level evidence demonstrates that the 6-methoxynaphthalen-2-amine core is a productive starting point for anticancer agent development.

Antiproliferative activity cancer research HCT-116

Commercial Purity Benchmarks: Minimum 95–97% Purity Across Major Suppliers

Commercial suppliers consistently offer 6-methoxynaphthalen-2-amine at minimum purity specifications of 95% to 97%, as documented across multiple vendor catalogs including AKSci (95% min.), Chemscene (≥97%), and CymitQuimica (97%) . This industry-standard purity range provides procurement teams with a clear and verifiable quality benchmark. In contrast, less common naphthylamine isomers may be available only at lower purities or with greater batch-to-batch variability due to less established synthetic routes.

Purity specification QC procurement standard

6-Methoxynaphthalen-2-amine: Validated Application Scenarios for Research and Industrial Procurement


Naproxen and NSAID Analog Synthesis

Procurement of 6-methoxynaphthalen-2-amine is essential for the synthesis of naproxen and naproxen-derived non-steroidal anti-inflammatory drugs. The 6-methoxy-2-amino substitution pattern is structurally requisite for constructing the naproxen pharmacophore; alternative naphthylamine isomers yield different regioisomers that are incompatible with established naproxen production routes [1].

Anti-Inflammatory Drug Discovery and Lead Optimization

The 6-methoxy-2-naphthyl scaffold has demonstrated in vivo anti-inflammatory efficacy in carrageenin-induced rat paw edema models, with select thiourea derivatives achieving edema reduction of 88.71–89.77%, comparable to or exceeding naproxen, while remaining devoid of ulcerogenic effects [1]. This validates the scaffold as a pharmacologically relevant starting point for medicinal chemistry programs targeting inflammation with improved safety profiles.

Anticancer Agent Development Targeting AKR1C3

Derivatives of 6-methoxynaphthalen-2-amine exhibit antiproliferative activity against HCT-116 colon cancer cells (IC50 = 8–12 μM) and demonstrate binding to AKR1C3, an enzyme overexpressed in prostate cancer [1]. This provides a validated foundation for structure-activity relationship studies and lead optimization in oncology research programs.

Azo Dye and Pigment Intermediate for Industrial Coloration

6-Methoxynaphthalen-2-amine serves as a key intermediate in the synthesis of azo dyes and pigments widely utilized in the textile industry for fabric coloration [1]. The compound's consistent commercial availability at 95–97% purity supports reliable and reproducible industrial-scale dye manufacturing processes.

Technical Documentation Hub

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